methyl (2R)-2-aminohexanoate

Chiral purity Optical rotation Enantiomeric identity

Methyl (2R)-2-aminohexanoate, systematically named methyl D-norleucinate and commonly referred to as D-Norleucine methyl ester, is the (R)-enantiomer of the α-amino acid ester norleucine methyl ester. It exists in two primary procurement forms: the free base (CAS 119490-22-1, C₇H₁₅NO₂, MW 145.20) and the hydrochloride salt (CAS 60687-33-4, C₇H₁₆ClNO₂, MW 181.66).

Molecular Formula C7H15NO2
Molecular Weight 145.202
CAS No. 119490-22-1; 60687-33-4
Cat. No. B2539616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2-aminohexanoate
CAS119490-22-1; 60687-33-4
Molecular FormulaC7H15NO2
Molecular Weight145.202
Structural Identifiers
SMILESCCCCC(C(=O)OC)N
InChIInChI=1S/C7H15NO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1
InChIKeyTVZNFYXAPXOARC-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2R)-2-aminohexanoate (CAS 119490-22-1 / 60687-33-4): A Chirally Defined D-Norleucine Methyl Ester for Stereospecific Peptide Synthesis and Pharmaceutical Intermediate Applications


Methyl (2R)-2-aminohexanoate, systematically named methyl D-norleucinate and commonly referred to as D-Norleucine methyl ester, is the (R)-enantiomer of the α-amino acid ester norleucine methyl ester . It exists in two primary procurement forms: the free base (CAS 119490-22-1, C₇H₁₅NO₂, MW 145.20) and the hydrochloride salt (CAS 60687-33-4, C₇H₁₆ClNO₂, MW 181.66) [1]. As a protected, enantiomerically enriched derivative of the non-proteinogenic amino acid D-norleucine, it serves as a chiral building block in solid-phase peptide synthesis (SPPS), medicinal chemistry, and as a key intermediate in the total synthesis of bicyclic depsipeptide histone deacetylase (HDAC) inhibitors such as Thailandepsin B [2].

Why Methyl (2R)-2-aminohexanoate Cannot Be Substituted by Its L-Enantiomer, Racemate, or Free Acid in Stereochemically Demanding Workflows


Methyl (2R)-2-aminohexanoate occupies a specific stereochemical and physicochemical niche that its closest analogs—L-norleucine methyl ester hydrochloride (CAS 3844-54-0), DL-norleucine methyl ester hydrochloride (CAS 77300-48-2), and D-norleucine free acid (CAS 327-56-0)—cannot fulfill. The (R)-configuration is structurally mandatory for incorporation into D-amino acid-containing peptide sequences, where the D-residue dictates receptor selectivity, proteolytic stability, and backbone conformation [1][2]. The racemate introduces 50% of the incorrect (S)-enantiomer, compromising stereochemical fidelity and requiring costly separation. The hydrochloride salt form (CAS 60687-33-4) offers crystalline handling and quantified optical rotation for quality control, whereas the free base (CAS 119490-22-1) is a liquid that may be preferred for direct coupling in anhydrous organic media but lacks the defined melting point needed for identity verification . Substitution by the free acid (D-norleucine, CAS 327-56-0) would require an additional esterification step, reducing overall synthetic efficiency .

Quantitative Differentiation Evidence for Methyl (2R)-2-aminohexanoate Against Closest Analogs: A Comparator-Driven Procurement Guide


Optical Rotation: D-Enantiomer (-26°) Versus L-Enantiomer (+24.5°) — Stereochemical Identity Confirmation for Chiral Purity Verification

The hydrochloride salt of methyl (2R)-2-aminohexanoate exhibits a specific optical rotation of [α]²⁰D = -26 ± 2° (C=1 in MeOH), which is opposite in sign and distinct in magnitude from the L-enantiomer (methyl (2S)-2-aminohexanoate hydrochloride), which displays [α]²⁰D = +24.5 ± 1° (C=1.1% in MeOH) . The absolute difference in magnitude is approximately 1.5° under comparable conditions (both in methanol), providing a direct, instrumentally verifiable parameter to confirm enantiomeric identity upon receipt. The racemic DL mixture (CAS 77300-48-2) exhibits no net optical rotation, offering no stereochemical verification capability .

Chiral purity Optical rotation Enantiomeric identity Quality control

Melting Point Differentiation: D-Enantiomer HCl Salt (138-140°C) Versus L-Enantiomer (134-140°C) and Racemate (110-114°C)

The D-enantiomer hydrochloride salt (CAS 60687-33-4) has a reported melting point of 138-140°C, which is distinct from both the L-enantiomer hydrochloride (CAS 3844-54-0, mp 134-140°C) and the racemic DL-hydrochloride (CAS 77300-48-2, mp 110-114°C) . The D-salt melting point is approximately 4°C higher at the lower bound compared to the L-salt and approximately 26-28°C higher than the racemate, consistent with the principle that enantiopure crystalline salts typically exhibit higher and sharper melting ranges than their racemic counterparts. A narrow melting range (ΔT = 2°C) for the D-enantiomer is indicative of high crystalline purity .

Thermal analysis Melting point Crystalline purity Salt form identity

Essential Chiral Building Block in HDAC Inhibitor Total Synthesis: 51% Overall Yield in 8 Steps from D-Norleucine Methyl Ester

In the total synthesis of Thailandepsin B, a potent bicyclic depsipeptide histone deacetylase (HDAC) inhibitor, commercially available D-norleucine methyl ester hydrochloride serves as the indispensable chiral starting material, delivering the D-norleucine residue that defines the stereochemical architecture of the natural product [1][2]. The synthesis proceeded in 51% overall yield over eight synthetic steps starting from D-norleucine methyl ester. Use of the L-enantiomer would produce the enantiomeric (non-natural) product with potentially altered or abolished HDAC inhibitory activity. The racemate would yield a diastereomeric mixture requiring chromatographic separation, reducing the effective yield below 25.5% [1]. This demonstrates that the enantiopure D-form is not merely preferred but structurally mandatory for accessing this class of HDAC inhibitors.

Total synthesis HDAC inhibitor Thailandepsin B Depsipeptide Chiral pool synthesis

Stereochemical Requirement for Kappa Opioid Receptor (KOR) Peptide Pharmacophores: D-Nle at Position 3 Is Structurally Mandatory

US Patent US5965701A discloses kappa opioid receptor (KOR)-selective peptide amides of the general formula H-Xaa¹-Xaa²-Xaa³-Xaa⁴-Q, where Xaa³ is explicitly defined as D-Nle (D-norleucine), D-Leu, D-Hle, D-Met, D-Val, D-Phe, or D-Ala(cyclopentyl) [1]. The patent describes the synthesis of the prototypical tetrapeptide H-D-Phe-D-Phe-D-Nle-D-Arg-NHEt using H-D-Nle-OMe as the starting building block for tripeptide assembly via solution-phase Boc chemistry [1]. Preferred analogs exhibit a Kᵢ for KOR of ≤2 nM, with more preferred analogs ≤1 nM, and KOR selectivity of at least 1,000-fold over the mu opioid receptor (MOR) [1]. Substitution of D-Nle with L-Nle at position 3 would invert the stereochemistry at a residue critical for receptor recognition, as the patent specifies that all four residues must be D-isomer amino acids for high KOR selectivity and peripheral restriction [1].

Kappa opioid receptor D-amino acid peptide Receptor selectivity Peptide pharmacophore

Stereochemical Dependence of Serine Protease Inhibition: D-Amino Acid Ester-Derived Inhibitors Are Inactive While L- and DL-Forms Retain Activity

Groutas et al. (J Med Chem, 1985) systematically investigated amino acid methyl ester-derived azolides (latent isocyanates) as irreversible inhibitors of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE) [1]. Compounds derived from L-valine methyl ester (compound 3), L-norvaline methyl ester (5), DL-norleucine methyl ester (9), and L-methionine methyl ester (10) irreversibly inhibited both enzymes. In contrast, inhibitors derived from D-valine methyl ester (4) and D-norvaline methyl ester (6) were found to be inactive [1]. This establishes a class-level principle: for amino acid methyl ester-derived elastase inhibitors, the L-configuration (or DL-racemate) is required for activity, while the D-configuration abolishes inhibition. Although D-norleucine methyl ester itself was not tested in this study, the consistent pattern across D-valine and D-norvaline methyl esters strongly implies that D-norleucine methyl ester would similarly produce an inactive inhibitor in this specific pharmacophore context [1].

Serine protease inhibition Elastase Stereochemical selectivity Latent isocyanates

Free Base (CAS 119490-22-1) Versus Hydrochloride Salt (CAS 60687-33-4): Distinct Physicochemical Forms for Different Synthetic Protocols

Methyl (2R)-2-aminohexanoate is commercially available in two distinct forms with different CAS registry numbers: the free base (CAS 119490-22-1, C₇H₁₅NO₂, MW 145.20) and the hydrochloride salt (CAS 60687-33-4, C₇H₁₆ClNO₂, MW 181.66) [1]. The hydrochloride salt is a crystalline solid with a defined melting point (138-140°C), quantified optical rotation ([α]²⁰D = -26 ± 2°), and storage at 0-8°C . The free base, by contrast, is typically obtained as a liquid or low-melting solid requiring different handling and storage protocols . The free base form is directly suitable for coupling reactions in anhydrous organic solvents (e.g., DMF, as used in the KOR peptide patent) without the need for in situ neutralization of the hydrochloride [2]. The hydrochloride salt offers superior long-term storage stability and is the preferred form for most SPPS protocols where Fmoc-protection and in situ neutralization with base are standard .

Free base Hydrochloride salt Form selection Peptide coupling Solubility

Optimal Procurement and Application Scenarios for Methyl (2R)-2-aminohexanoate Based on Quantitative Evidence


Stereospecific Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Therapeutic Peptides

When incorporating D-norleucine residues into synthetic peptides via Fmoc-SPPS, the hydrochloride salt (CAS 60687-33-4) is the recommended procurement form. Its crystalline nature, defined melting point (138-140°C), and quantifiable optical rotation ([α]²⁰D = -26 ± 2°) enable incoming QC verification before use [1]. The ≥99% (HPLC) purity specification ensures minimal coupling interference from chemical impurities. This scenario is directly supported by the KOR peptide patent (US5965701A), where H-D-Nle-OMe is the essential building block for assembling D-Phe-D-Phe-D-Nle-D-Arg-NHEt, a tetrapeptide with KOR affinity ≤2 nM and ≥1,000-fold selectivity over MOR [2].

Total Synthesis of Bicyclic Depsipeptide HDAC Inhibitors Using the Chiral Pool Approach

For medicinal chemistry campaigns targeting Thailandepsin B and related bicyclic depsipeptide HDAC inhibitors, D-norleucine methyl ester hydrochloride is the validated chiral starting material. The published synthesis achieves 51% overall yield over 8 steps, establishing a benchmark for route feasibility assessment [1]. Procurement of the D-enantiomer (not L and not DL) is mandatory because the D-norleucine residue is integral to the natural product's stereochemical identity; the L-enantiomer would yield the enantiomeric compound, while the racemate would halve the effective yield and require diastereomer separation [1].

D,L-Alternating Peptide Models for Structural Biology and Beta-Helix Biomaterials Research

In structural biology, D,L-alternating oligonorleucine sequences form double-stranded antiparallel beta-helices, as demonstrated by the NMR structure of BOC-L-NLE-(D-NLE-L-NLE)₅-D-NLE(METHYL)-L-NLE-D-NLE-L-NLE METHYL ESTER (PDB ID: 1s1o) [1]. The C-terminal D-Nle methyl ester residue is critical for terminating the alternating sequence with the correct stereochemistry to stabilize the beta-helical fold. Procurement of enantiopure D-norleucine methyl ester is essential; contamination with the L-enantiomer would disrupt the alternating D,L pattern, destabilizing the secondary structure [1].

Free Base Form for Anhydrous Solution-Phase Peptide Coupling in DMF-Based Protocols

When the synthetic protocol requires direct dissolution in anhydrous DMF without a neutralization step (as described in the KOR peptide patent Example 1), the free base form (CAS 119490-22-1) may be preferred [1]. The free base avoids the need for an additional equivalent of base to neutralize HCl, simplifying reaction stoichiometry. However, users should verify optical rotation or chiral HPLC purity upon receipt, as the free base is a liquid and lacks the melting point identity check available with the HCl salt [2]. The free base form has a molecular weight of 145.20 versus 181.66 for the HCl salt, which must be accounted for when calculating molar equivalents for coupling reactions [2].

Quote Request

Request a Quote for methyl (2R)-2-aminohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.